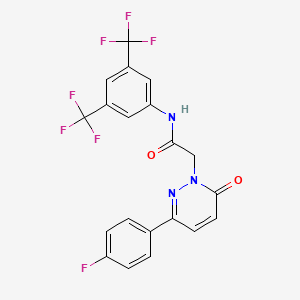

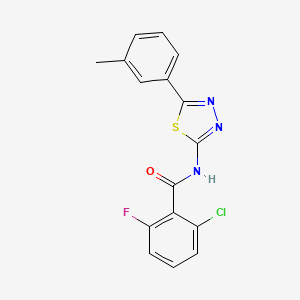

![molecular formula C12H15N3 B2727189 4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline CAS No. 1006477-59-3](/img/structure/B2727189.png)

4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

Some hydrazine-coupled pyrazoles, which include “this compound”, were successfully synthesized . Their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

科学的研究の応用

Electroluminescence and Photophysics

4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline and its derivatives have been explored for their potential in electroluminescence applications. A study by Vezzu et al. (2010) detailed the synthesis, structure, and photophysical properties of platinum(II) complexes involving pyrazolyl derivatives similar to this compound. These complexes exhibit highly luminescent properties and have been applied in organic light-emitting diode (OLED) devices, demonstrating excellent performance with high external quantum efficiency. The emission covers from blue to red regions, indicating their versatile application potential in display technologies (Vezzu et al., 2010).

Corrosion Inhibition

Wang et al. (2006) conducted a density functional theory (DFT) study on bipyrazolic-type organic compounds, including those structurally related to this compound, to evaluate their activity as corrosion inhibitors. The study elucidated the inhibition efficiencies and reactive sites of these compounds, providing insights into their potential application in protecting metals against corrosion (Wang et al., 2006).

Synthesis and Chemical Processing

Hashimoto et al. (2002) described a new synthesis method for a key intermediate utilized in the production of TAK-779, a CCR5 antagonist, showcasing the relevance of pyrazolyl aniline derivatives in pharmaceutical manufacturing. This method emphasizes the utility of such compounds in creating efficient pathways for drug synthesis (Hashimoto et al., 2002).

Antimicrobial and Pharmacological Applications

Research on pyrazolyl aniline derivatives, including structural analogs of this compound, has extended into pharmacological fields. Banoji et al. (2022) reported the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines via a Michael addition process, highlighting their significant antimicrobial activity against various microbial strains. This suggests potential applications of these compounds in developing new antimicrobial agents (Banoji et al., 2022).

作用機序

Target of Action

Similar compounds have been known to target various receptors and enzymes .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, such as hydrogen bonding .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level .

将来の方向性

The hydrazine-coupled pyrazole derivatives, including “4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline”, may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests a promising future direction for the development of new drugs to treat these diseases.

特性

IUPAC Name |

4-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-10-3-5-12(6-4-10)13-7-11-8-14-15(2)9-11/h3-6,8-9,13H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEAAOLDPQVDFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=CN(N=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2727107.png)

![N-(5-chloro-2-methylphenyl)-2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2727108.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2727110.png)

![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2727111.png)

![N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2727119.png)

![N-(1-cyanocyclopentyl)-2-(3-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2727121.png)

![2-(3'-(4-Methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2727124.png)

![5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2727128.png)

![2-Imidazo[1,5-a]pyridin-1-ylacetic acid](/img/structure/B2727129.png)